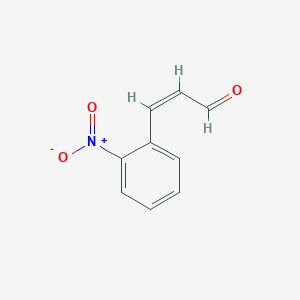

2-Propenal, 3-(2-nitrophenyl)-, (2Z)-

説明

2-Propenal, 3-(2-nitrophenyl)-, (2Z)- is a nitro-substituted α,β-unsaturated aldehyde characterized by a (Z)-configured double bond and a 2-nitrophenyl group at the β-position. The nitro group’s electron-withdrawing nature significantly influences the compound’s electronic properties, enhancing electrophilicity at the α-carbon and modulating reactivity in cycloaddition or nucleophilic addition reactions.

特性

CAS番号 |

213617-45-9 |

|---|---|

分子式 |

C9H7NO3 |

分子量 |

177.16 g/mol |

IUPAC名 |

(Z)-3-(2-nitrophenyl)prop-2-enal |

InChI |

InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3- |

InChIキー |

VMSMELHEXDVEDE-HYXAFXHYSA-N |

異性体SMILES |

C1=CC=C(C(=C1)/C=C\C=O)[N+](=O)[O-] |

正規SMILES |

C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-ニトロシンナミルアルデヒドは、シンナミルアルデヒドのニトロ化によって合成することができます。ニトロ化プロセスは通常、触媒の存在下で、シンナミルアルデヒドと硝酸などのニトロ化剤を反応させることを含みます。反応条件には、温度や試薬の濃度などが含まれ、シンナミルアルデヒドの選択的ニトロ化を確実に実行するために、慎重に制御されます。

工業生産方法

工業的な設定では、2-ニトロシンナミルアルデヒドの生産には、収率と純度を最大化するために最適化された反応条件での大規模なニトロ化プロセスが含まれる場合があります。連続フロー反応器と高度な分離技術の使用は、生産プロセスの効率を向上させることができます。

化学反応の分析

科学研究への応用

2-ニトロシンナミルアルデヒドは、科学研究にいくつかの応用があります。

化学: さまざまな誘導体の調製のための有機合成におけるビルディングブロックとして使用されます。

生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。

医学: 生物活性があるため、医薬品開発における潜在的な用途について調査されています。

産業: さまざまな工業用途向けの特殊化学物質や中間体の合成に使用されます。

科学的研究の応用

2-nitrocinnamaldehyde has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

作用機序

類似の化合物との比較

類似の化合物

シンナミルアルデヒド: ニトロ基のない親化合物。

2-アミノシンナミルアルデヒド: 2-ニトロシンナミルアルデヒドの還元型。

2-ニトロベンズアルデヒド: ベンズアルデヒド構造にニトロ基がついた類似の化合物。

独自性

2-ニトロシンナミルアルデヒドは、ニトロ基とアルデヒド官能基の両方が存在するため、独特であり、これにより独自の化学反応性と生物活性が得られます。

類似化合物との比較

3-Phenyl-2-propenal (Cinnamaldehyde Analog)

- Molecular Formula : C₉H₈O

- Molecular Weight : 132.16 g/mol

- Key Differences :

- The phenyl group is electron-neutral compared to the strongly electron-withdrawing 2-nitrophenyl substituent.

- Reactivity: Lacks the nitro group’s resonance and inductive effects, resulting in lower electrophilicity. Common in aldol condensations and as a flavoring agent.

- Data Source : NIST Standard Reference Database .

3-(2-Furanyl)-2-propenal (Furyl-Substituted Propenal)

- Molecular Formula : C₇H₆O₂

- Molecular Weight : 122.12 g/mol

- Key Differences :

- The 2-furanyl group is electron-rich due to the oxygen heteroatom, promoting participation in Diels-Alder reactions.

- Compared to 2-nitrophenyl, furanyl derivatives exhibit reduced stability under acidic conditions due to ring strain.

- Data Source: Supplier technical notes .

2-Propenal, 3-phenyl-, 2-(4-nitrophenyl)hydrazone

- Molecular Formula : C₁₅H₁₃N₃O₂

- Molecular Weight : 267.28 g/mol

- Key Differences :

- The 4-nitrophenylhydrazone derivative demonstrates how nitro group positioning (para vs. ortho) affects conjugation and stability.

- Hydrazone formation reduces aldehyde reactivity but introduces new sites for hydrogen bonding.

- Data Source : ChemBK supplier data .

Acrylic Acid Derivatives (e.g., 3-(2-Naphthalenyl)-3-phenyl-2-propenoic acid)

- Molecular Formula : C₁₉H₁₄O₂

- Molecular Weight : 274.32 g/mol

- Key Differences :

- Replacement of the aldehyde group with a carboxylic acid enhances polarity and acidity (pKa ~4–5).

- The naphthalenyl and phenyl substituents create steric hindrance, altering regioselectivity in reactions.

- Data Source : Synthesis route analysis .

Tabulated Comparison of Key Properties

*Estimated based on substituent addition.

Research Findings and Implications

- Electronic Effects: The 2-nitrophenyl group in the (Z)-isomer likely increases the compound’s dipole moment and redox activity compared to phenyl or furanyl analogs. This could enhance its utility in materials science (e.g., as a monomer for conductive polymers).

- Synthetic Challenges : Nitro groups may complicate synthesis due to sensitivity to reduction; protective strategies (e.g., nitro group masking) could be necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。